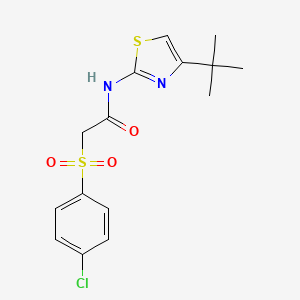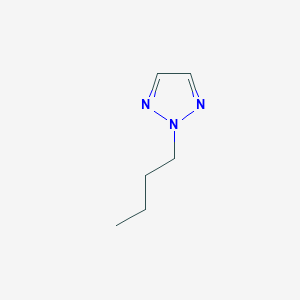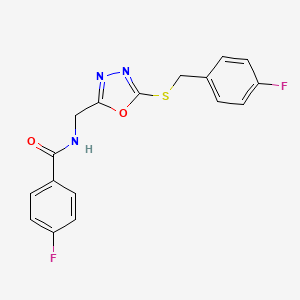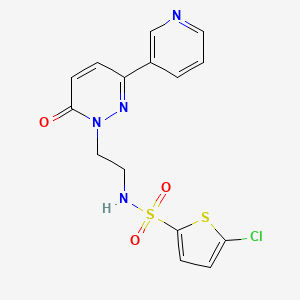![molecular formula C9H8Cl2N4O2 B2357372 2-[2-(2,3-Dichlorophenyl)hydrazinylidene]propanediamide CAS No. 896061-98-6](/img/structure/B2357372.png)
2-[2-(2,3-Dichlorophenyl)hydrazinylidene]propanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques: Research by Ramadan (2019) involved the synthesis of various arylidene-hydrazinyl compounds, including those related to 2-[2-(2,3-Dichlorophenyl)hydrazinylidene]propanediamide, emphasizing the importance of specific synthesis techniques and conditions for these compounds (Ramadan, 2019).
- Structural Analysis: Studies like the one by Bustos et al. (2015) have focused on the structural aspects of similar compounds, providing insight into their molecular interactions and stability, which are crucial for their potential applications (Bustos, Alvarez‐Thon, & Baggio, 2015).
Biological Activity
- Antimicrobial Properties: Abdel-Wahab et al. (2012) investigated the antimicrobial activities of aryloxyacetic acid derivatives, closely related to the compound , highlighting their potential in fighting bacterial and fungal infections (Abdel-Wahab, Khidre, & Awad, 2012).
- Cytotoxic Effects: Flefel et al. (2015) examined the cytotoxic effects of certain novel compounds, including those structurally similar to 2-[2-(2,3-Dichlorophenyl)hydrazinylidene]propanediamide, against tumor cell lines, suggesting their potential use in cancer research (Flefel, Abbas, Mageid, & Zaghary, 2015).
Optical and Physical Properties
- Nonlinear Optical Properties: Naseema et al. (2012) explored the third-order nonlinear optical properties of similar propane hydrazides, indicating their potential in optical device applications like optical limiters and switches (Naseema, Manjunatha, Sujith, Umesh, Kalluraya, & Rao, 2012).
Potential Applications in Various Fields
- Actinide Extraction: Cuillerdier et al. (1993) discussed the use of propanediamides in the extraction of actinides for nuclear waste treatment, showcasing the utility of related compounds in environmental and waste management sectors (Cuillerdier, Musikas, & Nigond, 1993).
- Antidepressant Potential: Clark et al. (1979) synthesized and evaluated a series of 2-substituted hydrazinylbenzenesulfonamides, similar to the compound of interest, as potential antidepressant agents, revealing the possibility of its use in mental health treatments (Clark, Clark, Gardner, Gaster, Hadley, Miller, & Shah, 1979).
Eigenschaften
IUPAC Name |
2-[(2,3-dichlorophenyl)hydrazinylidene]propanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4O2/c10-4-2-1-3-5(6(4)11)14-15-7(8(12)16)9(13)17/h1-3,14H,(H2,12,16)(H2,13,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOAYDCFCZEAFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NN=C(C(=O)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,3-Dichlorophenyl)hydrazinylidene]propanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2357289.png)
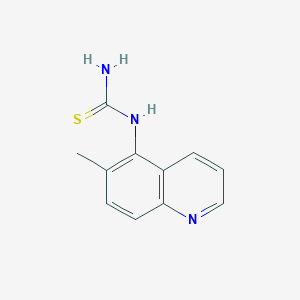
![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2357294.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2357295.png)
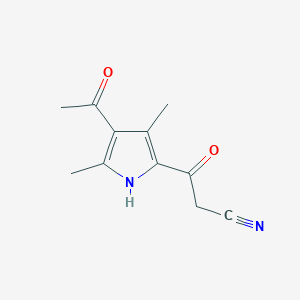
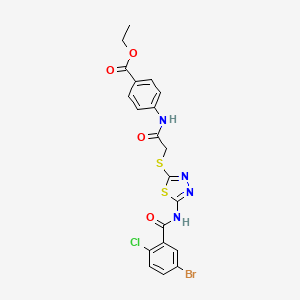
![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2357299.png)
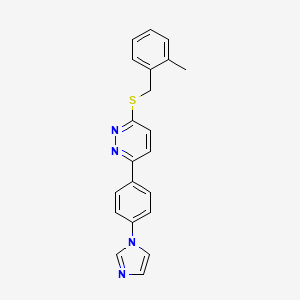
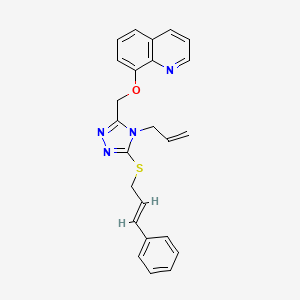
![5-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B2357303.png)
